Polar Surface Area vs. 6-Bromo-8-methoxy Regioisomer
Computed physicochemical properties reveal subtle but meaningful differences between regioisomers. The target compound (3-Br) and its 6-Br regioisomer share identical molecular weight (228.05 g/mol) and XLogP3-AA (2.0), but differ in topological polar surface area (TPSA): 39.4 Ų for the 3-Br compound [1] versus 36.6 Ų for the 6-Br regioisomer [2]. This difference in TPSA arises from the distinct spatial arrangement of the bromine atom and influences passive permeability potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 39.4 Ų |
| Comparator Or Baseline | 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, TPSA 36.6 Ų |
| Quantified Difference | ΔTPSA = 2.8 Ų (7.6% higher for target) |
| Conditions | Computed by Cactvs 3.4.8.18, PubChem 2025 release |
Why This Matters
TPSA differences of ≥2 Ų can influence passive membrane permeability and oral absorption potential, providing a rationale for selecting the 3-bromo regioisomer when higher polarity is desired.
- [1] PubChem. (2025). 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, CID 15025841. View Source
- [2] PubChem. (2025). 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, CID 11790955. View Source
